molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4

Benzo[b]thiophene-4-ol

Cat. No.: B1219695
CAS No.: 3610-02-4
M. Wt: 150.2 g/mol
InChI Key: BMRZGYNNZTVECK-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H6OS and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-4-ol plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to the active site of the VEGFR2 receptor, which is involved in angiogenesis and cancer progression . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial enzymes and disrupting their metabolic processes . The compound’s antioxidant capacity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces apoptosis and cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors and signaling molecules involved in cell growth and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, inhibiting its activity and preventing angiogenesis . It also interacts with bacterial enzymes, leading to the disruption of their metabolic processes and resulting in antimicrobial effects . Additionally, this compound modulates gene expression by influencing the activity of transcription factors and signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial and antioxidant properties remain effective over time, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of bacterial infections . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of this compound, while conjugation reactions with glutathione, sulfate, or glucuronic acid facilitate its excretion . These metabolic processes influence the compound’s bioavailability, efficacy, and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production . The precise subcellular localization of this compound determines its biochemical and cellular effects.

Properties

IUPAC Name

1-benzothiophen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRZGYNNZTVECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189678
Record name Benzo(b)thiophene-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3610-02-4
Record name 4-Hydroxybenzothiophene
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URL https://commonchemistry.cas.org/detail?cas_rn=3610-02-4
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Record name Benzo(b)thiophene-4-ol
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Record name Benzo(b)thiophene-4-ol
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Record name Benzo[b]thiophene-4-ol
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Record name BENZO(B)THIOPHENE-4-OL
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Synthesis routes and methods I

Procedure details

5-Bromo-6,7-dihydro-5H-benzo[b]thiophen-4-one (199, 77% pure, 8.7 g, 28.9 mmol), LiBr (5.7 g, 65.1 mmol) and Li2CO3 (4.3 g, 57.8 mmol) are placed under argon in 300 ml of DMF and refluxed for 3 h. The reaction mixture is allowed to cool down to room temperature and evaporated under high vacuum. After addition of ice water and cold 2M aqueous HCl solution the mixture is extracted with diethyl ether. The organic layers are extracted with 2M NaOH and the combined aqueous layers are acidified with concentrated HCl. The product is extracted twice with ethyl acetate and the organic layers are washed with saturated NaCl solution, dried over Na2SO4 and evaporated under reduced pressure.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Li2CO3
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phenyltrimethylammonium tribromide (11.4 g) was added in portions under nitrogen at ambient temperature over 35 minutes to a stirred solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (4.6 g) in tetrahydrofuran (45 ml), the mixture was stirred for 1 hour and allowed to stand at ambient temperature overnight, then it was filtered and the solvent was removed in vacuo. The residue was dissolved in dimethylformamide (20 ml), the solution was added under nitrogen to a suspension of lithium carbonate (8.2 g) in dimethylformamide (50 ml), the mixture was heated under reflux for 4 hours, then it was cooled to ambient temperature and added to 10% aqueous acetic acid solution (500 ml). The product was extracted into dichloromethane (3×100 ml) and the combined extracts were washed with water (3×100 ml), dried (MgSO4), and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give benzo[b]thiophen-4-ol (4 g) as a white solid which was used without further purification.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Benzo[b]thiophene-4-ol a compound of interest for antimicrobial drug discovery?

A1: this compound serves as a key building block in synthesizing novel flavonoid analogs. [] Flavonoids are naturally occurring compounds known for their diverse biological activities, including antimicrobial properties. By incorporating this compound into the flavonoid structure, researchers aim to develop new antimicrobial agents with potentially improved efficacy and target specificity.

Q2: Has this compound been found in environmental samples?

A2: Yes, this compound has been identified as a hydrolysis product of Mobil MC-A-600 (Benzo[b]thien-4-yl methylcarbamate), an insecticide. Studies have investigated the presence of this compound residues in coastal Bermuda grass and milk. [] This highlights the importance of understanding the environmental fate and potential impact of this compound.

Q3: How is this compound utilized in the synthesis of pharmaceutical compounds?

A3: this compound can be a valuable precursor in organic synthesis. For example, a novel approach to synthesizing Brexpiprazole, an atypical antipsychotic drug, utilizes commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This compound can be readily converted to this compound, which then undergoes a Buchwald–Hartwig amination to introduce a key structural element of Brexpiprazole. [] This highlights the versatility of this compound in accessing complex pharmaceutical compounds.

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